molecular formula C14H15NO3 B3140260 methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate CAS No. 477871-45-7

methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate

Cat. No.: B3140260
CAS No.: 477871-45-7
M. Wt: 245.27 g/mol
InChI Key: REGPOQDITWHACV-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9-4-5-10(2)15(9)11-6-7-12(13(16)8-11)14(17)18-3/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGPOQDITWHACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. These interactions are crucial for its potential antibacterial and antitubercular properties. The compound’s ability to bind to the active sites of these enzymes and inhibit their function highlights its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enoyl ACP reductase and DHFR enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways. This inhibition leads to a reduction in the synthesis of fatty acids and nucleotides, which are vital for bacterial growth and survival. Additionally, the compound’s influence on gene expression and enzyme activity contributes to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained effects on cell growth and metabolism. Its degradation over time can lead to a decrease in its efficacy and influence on cellular processes. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as increased monoclonal antibody production and enhanced enzyme inhibition. At higher doses, the compound may exhibit toxic or adverse effects, including cell growth suppression and potential toxicity to non-target cells. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s inhibition of enoyl ACP reductase and DHFR enzymes affects the synthesis of fatty acids and nucleotides, respectively. These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, the compound’s effects on glucose uptake and ATP levels further highlight its role in cellular metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within cells. These interactions influence the compound’s accumulation in specific cellular compartments, affecting its overall efficacy and activity. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and cellular processes. Post-translational modifications and targeting signals may influence the compound’s localization, affecting its overall efficacy. Understanding the subcellular localization mechanisms is essential for optimizing the compound’s therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-hydroxybenzenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.